molecular formula C21H26NO4+ B1235389 Methylnaltrexone CAS No. 83387-25-1

Methylnaltrexone

カタログ番号 B1235389
CAS番号: 83387-25-1
分子量: 356.4 g/mol
InChIキー: JVLBPIPGETUEET-GAAHOAFPSA-O
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methylnaltrexone is a methyl derivative of noroxymorphone with selective, opioid-receptor antagonistic activity. Methylnaltrexone displaces opioids from peripheral opioid receptors in the gastrointestinal tract, the bladder, and the skin, resulting in decreases in opioid-related constipation, urinary retention, and pruritis, respectively. Methylnaltrexone does not cross the blood-brain barrier and does not affect the centrally-mediated analgesic effect of opioids.
Methylnaltrexone is a member of phenanthrenes.

科学的研究の応用

Efficacy in Treating Opioid-Induced Constipation

Methylnaltrexone has demonstrated significant efficacy in inducing laxation in patients with opioid-induced constipation, particularly where traditional laxatives have failed. Clinical trials and meta-analyses have shown that methylnaltrexone can provide relief from constipation within 24 hours for many patients, improving their quality of life without compromising pain control. It has been effective in both subcutaneous and oral formulations, providing flexibility in administration based on patient needs and clinical settings (Mehta et al., 2016).

Safety and Tolerability

The safety profile of methylnaltrexone has been a focus of many studies, with findings indicating that it is generally well-tolerated among patients. The most common side effects reported include abdominal cramping and nausea, which are usually mild to moderate in severity. Importantly, methylnaltrexone does not precipitate opioid withdrawal symptoms, which is a critical consideration in its use for managing constipation in patients on opioid therapy for pain relief (Bader et al., 2011).

Economic and Clinical Impact

Beyond its clinical efficacy, methylnaltrexone's use in treating OIC has been associated with potential economic benefits. By improving bowel function, it may reduce the need for additional medical interventions and healthcare resources, contributing to improved overall healthcare utilization and potentially reducing the economic burden associated with opioid-induced side effects (Gatti & Sabato, 2012).

特性

CAS番号

83387-25-1

分子式

C21H26NO4+

分子量

356.4 g/mol

IUPAC名

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one

InChI

InChI=1S/C21H25NO4/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13/h4-5,12,16,19,25H,2-3,6-11H2,1H3/p+1/t16-,19+,20+,21-,22?/m1/s1

InChIキー

JVLBPIPGETUEET-GAAHOAFPSA-O

異性体SMILES

C[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6

SMILES

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6

正規SMILES

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6

同義語

(5alpha)-17-(cyclopropylmethyl)-3,14-dihydroxy-17-methyl-4,5-epoxymorphinan-17-ium-6-one
17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinanium-6-one
methyl-naltrexone hydrobromide
methylnaltrexone
methylnaltrexone bromide
morphinan-17-ium-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-, (5alpha)-
morphinan-17-ium-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-, bromide, (5alpha,17R)-
morphinanium, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-6-oxo-, (5alpha)-
MRZ 2663BR
MRZ-2663
N-methylnaltrexone bromide
naltrexone MB
naltrexone methobromide
naltrexone methylbromide
naltrexonium methiodide
quaternary ammonium naltrexone
relisto

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylnaltrexone
Reactant of Route 2
Methylnaltrexone
Reactant of Route 3
Methylnaltrexone
Reactant of Route 4
Methylnaltrexone
Reactant of Route 5
Methylnaltrexone
Reactant of Route 6
Methylnaltrexone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。